BenchChemオンラインストアへようこそ!

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Lipophilicity Drug Design Permeability

This N-acylpiperazine-tetrazole is the definitive choice for SAR programs requiring a single, well-defined halogen-substituted scaffold with a saturated acyl chain. Its 4-chlorophenyl group provides a measurable lipophilicity boost (XLogP3-AA 1.8 vs 1.2 for the des-chloro analog) without adding H-bond donors, while the saturated butanoyl chain ensures no cis/trans isomerism, eliminating concentration-response uncertainty. Standard ≥98% purity with batch-specific QC (NMR, HPLC, GC) supports direct use in lead optimization, permeability assays, and focused screening decks.

Molecular Formula C16H21ClN6O
Molecular Weight 348.84
CAS No. 1049454-61-6
Cat. No. B2512890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
CAS1049454-61-6
Molecular FormulaC16H21ClN6O
Molecular Weight348.84
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H21ClN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h4-7H,2-3,8-12H2,1H3
InChIKeyUAVPSZPQNQWDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1049454-61-6): Procurement-Relevant Physicochemical Profile and Compound Class Context


1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1049454-61-6) is a synthetic small molecule (C16H21ClN6O, MW 348.83 g/mol) that integrates a 4-chlorophenyl-substituted 1H-tetrazole, a piperazine linker, and a butan-1-one acyl moiety [1]. As a member of the N-acylpiperazine-tetrazole class, it shares a core scaffold with numerous analogs, but the specific combination of substituents—particularly the 4-chlorophenyl group and the saturated butanoyl side chain—dictates its distinct physicochemical properties . The compound is commercially available from multiple suppliers with a standard purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra, which are critical for procurement decision-making in medicinal chemistry and chemical biology research .

Why In-Class Substitution Is Not Advisable for 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one


Within the N-acylpiperazine-tetrazole series, seemingly conservative modifications—such as removal of the 4-chloro substituent, unsaturation of the butanoyl side chain, or introduction of steric bulk at the acyl terminus—result in substantial shifts in lipophilicity (XLogP3-AA), molecular weight, and hydrogen-bond acceptor count, all of which are primary determinants of pharmacokinetic permeability and potency in cell-based assays [1][2]. These physicochemical divergences mean that replacing CAS 1049454-61-6 with a des-chloro, unsaturated, or branched analog in a lead optimization program will alter the compound's partitioning, receptor occupancy, and possibly its metabolic stability, thereby compromising the intended SAR progression or screening control [1][2]. The quantitative evidence below illustrates precisely where the target compound differs from its closest commercially available analogs.

Quantitative Differentiation of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one Relative to Closest Analogs


Increased Lipophilicity (XLogP3-AA = 1.8) Relative to the Des-Chloro Analog Confers Superior Membrane Permeability Potential

The 4-chlorophenyl group of the target compound drives a 0.6-unit increase in XLogP3-AA (1.8) compared to the des-chloro phenyl analog 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one (CAS 1049477-55-5; XLogP3-AA = 1.2) [1][2]. This difference, corresponding to an approximately 4-fold increase in predicted octanol-water partition coefficient, is consistent with published guidelines correlating ΔlogP ≥ 0.5 with altered passive membrane permeability and CNS penetration [3].

Lipophilicity Drug Design Permeability

Saturated Butanoyl Chain Eliminates Cis/Trans Isomerism, Ensuring Single-Entity Chemical Integrity Compared to Unsaturated But-2-en-1-one Analog

The target compound features a fully saturated butanoyl group, whereas the analog (Z)-1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one (CAS 1049383-72-3) contains an α,β-unsaturated enone that introduces geometric isomerism [1]. The unsaturated analog is explicitly designated as the Z (cis) isomer and is susceptible to E/Z photoisomerization and Michael addition, which can produce variable biological results across batches [2]. The saturated compound has zero potential for cis/trans isomerism, guaranteeing a single, chemically defined entity in every procurement lot [1].

Chemical Stability Isomeric Purity Batch Reproducibility

Optimized Molecular Weight (348.8 g/mol) Balances Lipophilicity and H-Bond Acceptor Count Within Rule-of-Five Guidelines

The target compound (MW 348.8 g/mol) sits below the commonly applied 500 Da threshold, while the 2,2-dimethylpropan-1-one analog (CAS 1049454-69-4) has a higher MW of 362.9 g/mol [1]. Both compounds share identical hydrogen-bond acceptor counts (HBA = 5) and zero hydrogen-bond donors, but the target compound's lower MW, combined with its higher XLogP3-AA relative to des-chloro analogs, positions it closer to the pharmacokinetic sweet spot for oral bioavailability [2]. The 2,2-dimethyl substitution increases MW without altering HBA count, potentially reducing ligand efficiency.

Drug-likeness Molecular Weight Lipinski's Rule of Five

Guaranteed Purity of 98% with Multi-Method QC Reduces Batch-to-Batch Variability Compared to Non-Certified Analogs

Bidepharm reports a standard purity of 98% for CAS 1049454-61-6, supported by batch-specific NMR, HPLC, and GC spectra . In contrast, many close analogs listed on general chemical databases lack explicit purity certification or multi-method QC documentation, increasing the risk of unreported impurities that can confound biological assay interpretation [1][2]. The availability of comprehensive QC data allows end-users to verify chemical identity and purity before committing to expensive biological experiments.

Purity Certification QC Documentation Assay Reproducibility

Defined Application Scenarios for 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one Based on Quantitative Differentiation


Lead Optimization in CNS or Oncology Programs Requiring Higher Lipophilicity

The compound's XLogP3-AA of 1.8 (versus 1.2 for the des-chloro analog) makes it a more suitable starting point for programs where enhanced membrane permeability is desired [1]. Its 4-chlorophenyl group provides a measurable lipophilicity boost without introducing additional hydrogen-bond donors or acceptors, which is a common objective in blood-brain barrier penetration projects [2].

Reproducible Cellular Assays That Demand a Single, Isomerically Pure Chemical Entity

Because the saturated butanoyl chain eliminates cis/trans isomerism, the compound is recommended for quantitative pharmacology assays (IC50/EC50/CC50) where variable isomer ratios would otherwise introduce concentration-response uncertainty [1]. This contrasts with the unsaturated analog CAS 1049383-72-3, which exists as a single Z isomer but may isomerize under assay conditions .

Medicinal Chemistry SAR Studies Assessing the Impact of Chlorine Substitution on Potency and Selectivity

The compound's 4-chlorophenyl group is a defined, single-atom substitution relative to the des-chloro analog (CAS 1049477-55-5), enabling direct attribution of any observed shifts in target binding or cellular activity to the chlorine atom [1]. This makes it an informative comparator compound in SAR libraries exploring the effect of halogen substitution on tetrazole-containing ligands [2].

Procurement for Fragment-Based or Hit-to-Lead Libraries Requiring Balanced Drug-Like Properties

With a molecular weight of 348.8 g/mol and zero H-bond donors, the compound fits within the lead-like chemical space (MW < 350, cLogP < 3) while maintaining a favorable HBA count of 5 [1]. This balanced profile, confirmed by batch-specific QC documentation, supports its inclusion in focused screening decks where both structural novelty and drug-likeness are prioritized over bulkier or more lipophilic analogs [2].

Quote Request

Request a Quote for 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.